2-bromo-4-chloro-6-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol
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Overview
Description
2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL is a complex organic compound with a unique structure that includes bromine, chlorine, and a dihydroacenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromo-4-chloro-6-methylphenol and 1,2-dihydroacenaphthylene-5-carbaldehyde under acidic or basic conditions to form the imine linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Compounds with substituted functional groups
Scientific Research Applications
2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-4-CHLORO-6-METHYLANILINE
- 2-BROMO-4-CHLORO-6-METHOXYANILINE
- 2-BROMO-4-CHLORO-6-(TRIFLUOROMETHYL)ANILINE
Uniqueness
2-BROMO-4-CHLORO-6-[(E)-[(1,2-DIHYDROACENAPHTHYLEN-5-YL)IMINO]METHYL]-3,5-DIMETHYLPHENOL is unique due to its specific combination of functional groups and the presence of the dihydroacenaphthylene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17BrClNO |
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Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(1,2-dihydroacenaphthylen-5-yliminomethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C21H17BrClNO/c1-11-16(21(25)19(22)12(2)20(11)23)10-24-17-9-8-14-7-6-13-4-3-5-15(17)18(13)14/h3-5,8-10,25H,6-7H2,1-2H3 |
InChI Key |
QYOBNKKOIUCQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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